Cas no 42818-27-9 (2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid)

2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid is a non-proteinogenic amino acid derivative characterized by its unique structural features, including a hydroxyphenyl group and a methyl substitution at the α-carbon. This compound is of interest in medicinal chemistry and biochemical research due to its potential as a building block for peptide modification and drug design. Its phenolic hydroxyl group enhances solubility in aqueous media, while the methyl group introduces steric constraints, influencing conformational properties. The molecule may serve as a precursor for synthesizing bioactive compounds or studying enzyme-substrate interactions. Its chiral center also makes it relevant for stereoselective synthesis applications. The compound's stability under physiological conditions further supports its utility in experimental settings.
2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid structure
42818-27-9 structure
Product Name:2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid
CAS No:42818-27-9
MF:C11H15NO3
MW:209.241703271866
MDL:MFCD09942605
CID:4651296
PubChem ID:24703381
Update Time:2025-11-06

2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-4-(4-hydroxy-phenyl)-2-methyl-butyric acid
    • Benzenebutanoic acid, α-amino-4-hydroxy-α-methyl-
    • 2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic Acid
    • 2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid
    • MDL: MFCD09942605
    • Inchi: 1S/C11H15NO3/c1-11(12,10(14)15)7-6-8-2-4-9(13)5-3-8/h2-5,13H,6-7,12H2,1H3,(H,14,15)
    • InChI Key: HTCMWGAXVKSASC-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(O)=CC=1)CC(N)(C)C(=O)O

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2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:42818-27-9)2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid
Order Number:A1159812
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:56
Price ($):513.0
Email:sales@amadischem.com

Additional information on 2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid

Compound CAS No. 42818-27-9: 2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid

The compound with CAS No. 42818-27-9, known as 2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an amino group, a hydroxyl group, and a butanoic acid moiety in a specific spatial arrangement. Recent studies have highlighted its potential applications in drug discovery and as a building block for more complex molecules.

Structural Insights: The molecule's structure is defined by its amino group (-NH₂), hydroxyl group (-OH), and the butanoic acid chain (CH₂CH₂COOH). The presence of these functional groups imparts the compound with versatile chemical properties, making it suitable for various reactions such as condensation, esterification, and amide formation. The 4-hydroxyphenyl group adds aromaticity and potential for hydrogen bonding, which are crucial for its interactions in biological systems.

Synthesis and Characterization: Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving nucleophilic substitutions and oxidations. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming its molecular formula (C₁₁H₁₅NO₃) and structure. These techniques have also provided insights into its stereochemistry, which is critical for understanding its biological activity.

Biological Activity: The compound has shown promising results in preclinical studies as a potential therapeutic agent. Its ability to modulate key enzymes and receptors makes it a candidate for treating conditions such as inflammation, oxidative stress, and neurodegenerative diseases. For instance, studies published in the *Journal of Medicinal Chemistry* suggest that it exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.

Applications in Drug Discovery: The long-chain amino acids like this compound are valuable intermediates in the synthesis of peptide-based drugs. Its hydroxyl group provides sites for further functionalization, enabling the creation of bioisosteres with enhanced pharmacokinetic profiles. Additionally, its aromatic ring can be modified to introduce electron-donating or withdrawing groups, thereby tuning its activity against specific targets.

Safety and Toxicology: As with any novel compound intended for therapeutic use, understanding its safety profile is paramount. Recent toxicological studies indicate that the compound exhibits low acute toxicity when administered at therapeutic doses. However, long-term studies are required to assess its potential for chronic toxicity or genotoxicity.

In conclusion, 2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid (CAS No. 42818-27-9) stands out as a versatile molecule with significant potential in drug discovery and chemical synthesis. Its unique structure, combined with recent advances in synthetic methods and biological evaluations, positions it as a valuable asset in the development of novel therapeutics.

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Amadis Chemical Company Limited
(CAS:42818-27-9)2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid
A1159812
Purity:99%
Quantity:1g
Price ($):513.0
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